molecular formula C13H21N5 B11742877 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742877
M. Wt: 247.34 g/mol
InChI Key: HVXCSSQSEYDBPO-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features two pyrazole rings connected by a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Functionalization: The pyrazole rings are then functionalized with methyl and isobutyl groups using alkylation reactions.

    Coupling: The final step involves the coupling of the functionalized pyrazole rings through a methylamine bridge. This can be achieved using reductive amination, where the pyrazole aldehyde reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole rings to pyrazolines.

    Substitution: Nucleophilic substitution reactions can occur at the methylamine bridge, where the amine group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives:

    (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine: Unique due to its dual pyrazole structure and potential for diverse chemical modifications.

    1-phenyl-3-methyl-1H-pyrazole: Similar in having a pyrazole ring but differs in its substitution pattern and chemical properties.

    3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with different functional groups, leading to distinct reactivity and applications.

Conclusion

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-11(2)9-18-10-12(7-15-18)6-14-8-13-4-5-17(3)16-13/h4-5,7,10-11,14H,6,8-9H2,1-3H3

InChI Key

HVXCSSQSEYDBPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

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